3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy-
Overview
Description
3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- is a chemical compound with the molecular formula C10H4Cl2N2O and a molecular weight of 239.05 g/mol. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- typically involves the reaction of 6,8-dichloro-4-hydroxyquinoline with cyanogen bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile: Lacks the dichloro and hydroxy substituents, making it less specific in its biological activity.
6,8-Dichloroquinoline: Does not have the carbonitrile group, which is crucial for certain types of chemical reactivity.
4-Hydroxyquinoline: Lacks the dichloro and carbonitrile groups, affecting its overall chemical and biological properties.
Uniqueness
3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- is unique due to the presence of both dichloro and hydroxy substituents along with the carbonitrile group. This combination of functional groups enhances its specificity and potency as a kinase inhibitor, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJHYFRMQTUEID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640865 | |
Record name | 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-34-9 | |
Record name | 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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